(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Description
This compound is a brominated phenylprop-2-enoic acid derivative with a complex substitution pattern. Its structure features:
- A phenyl ring substituted at positions 2 and 3 with bromine atoms.
- An ethoxy group (-OCH₂CH₃) at position 5.
- A 2-methoxy-2-oxoethoxy group (-OCH₂COOCH₃) at position 4.
- An (E)-configured acrylic acid side chain (prop-2-enoic acid).
The bromine substituents confer strong electron-withdrawing effects, while the ethoxy and methoxy-ethoxy groups influence solubility and steric interactions.
Properties
IUPAC Name |
(E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2O6/c1-3-21-9-6-8(4-5-10(17)18)12(15)13(16)14(9)22-7-11(19)20-2/h4-6H,3,7H2,1-2H3,(H,17,18)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEIQSDFZOWQDN-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 438.06 g/mol. It features a complex structure that includes brominated phenyl groups and methoxy functionalities, which are often associated with enhanced biological activity.
Biological Activity Overview
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to its biological activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound demonstrated an IC50 value of 5.0 µM against HCT-116 colorectal cancer cells, indicating potent cytotoxic activity. Comparatively, it exhibited IC50 values of 6.0 µM and 7.5 µM against A549 lung cancer cells and MCF-7 breast cancer cells, respectively.
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to:
- Cell Cycle Arrest : Flow cytometry analyses indicated that treated cells exhibited significant accumulation in the G0/G1 phase, suggesting inhibition of cell cycle progression.
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death. This was confirmed through Annexin V/PI staining assays where an increased percentage of apoptotic cells was observed post-treatment.
Table 2: Apoptosis Induction
Selectivity and Safety Profile
In addition to its efficacy against cancer cells, it is crucial to evaluate the selectivity of this compound towards normal cells. Preliminary studies suggest that it exhibits a selectivity index greater than 4 when comparing its effects on normal fibroblast cells versus cancerous cells.
Table 3: Selectivity Index
| Cell Type | IC50 (µM) Normal Cells | Selectivity Index |
|---|---|---|
| Normal Fibroblast | 20 | >4 |
This indicates a favorable safety profile, as the compound selectively targets cancerous cells while sparing normal tissues.
Comparison with Similar Compounds
Structural Analog Overview
The compound belongs to a broader class of phenylprop-2-enoic acids with varying substituents. Key analogs (from evidence) include:
Substituent Effects on Properties
- Electron-Withdrawing Groups (Br, Cl, CF₃):
Bromine in the target compound increases molecular weight and polarizability compared to chlorine or trifluoromethoxy groups . Bromine’s larger atomic radius may enhance halogen bonding, influencing receptor interactions. - Ether Chains (OCH₂COOCH₃ vs.
- Polar Groups (OH, SO₃H): Hydroxyl and sulfated analogs exhibit higher water solubility due to hydrogen bonding, whereas the target compound’s bromine and ethers favor lipid solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
